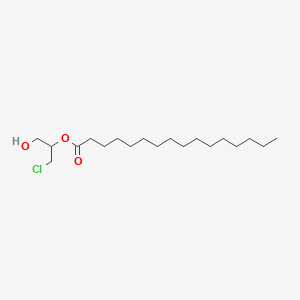

rac 2-Palmitoyl-3-chloropropanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of rac 2-Palmitoyl-3-chloropropanediol typically involves the esterification of hexadecanoic acid with 1-chloro-3-hydroxypropan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.

Analyse Des Réactions Chimiques

rac 2-Palmitoyl-3-chloropropanediol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

rac 2-Palmitoyl-3-chloropropanediol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mécanisme D'action

The mechanism of action of rac 2-Palmitoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity .

Comparaison Avec Des Composés Similaires

rac 2-Palmitoyl-3-chloropropanediol can be compared with other similar compounds, such as:

1-Bromo-3-hydroxypropan-2-YL hexadecanoate: Similar structure but with a bromine atom instead of chlorine.

1-Chloro-3-hydroxypropan-2-YL octadecanoate: Similar structure but with an octadecanoate group instead of hexadecanoate.

1-Chloro-2-hydroxypropan-3-YL hexadecanoate: Similar structure but with the hydroxyl group at a different position.

These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications .

Activité Biologique

Rac 2-Palmitoyl-3-chloropropanediol, a chlorinated derivative of palmitic acid, has garnered attention in recent years due to its potential biological activities. This compound is classified under the category of chloropropanediols, which have been studied for their implications in food safety and toxicology. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields.

- Molecular Formula : C19H37ClO3

- Molecular Weight : 348.95 g/mol

- CAS Number : 20618-92-2

- SMILES Notation : O=C(CCCCCCCCCCCCCCC)OC(CCl)CO

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicity and potential carcinogenicity. Research has indicated that compounds within this class can release harmful moieties upon hydrolysis, raising concerns about their safety in food products.

Toxicological Studies

Study on Dietary Exposure

A significant study assessed the presence of chloropropanediols in various food products, revealing that high levels were found in refined vegetable oils and processed foods. The study highlighted the need for monitoring these compounds due to their potential health risks associated with long-term consumption .

Hepatic Effects in Animal Models

In a subacute exposure study involving various chloropropanediols, including this compound, researchers observed alterations in liver enzyme activities, indicative of hepatic oxidative damage. The study measured superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels, finding significant increases in MDA levels at higher doses, which correlates with lipid peroxidation and cellular damage .

Data Tables

| Study Type | Compound | Key Findings |

|---|---|---|

| Acute Toxicity | This compound | Limited data; related compounds show toxicity risks |

| Chronic Exposure | Chloropropanediols | Indications of oxidative stress and liver damage |

| Dietary Analysis | Various food products | High levels detected in refined oils |

Propriétés

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURTYQLWOUBFLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502277 |

Source

|

| Record name | 1-Chloro-3-hydroxypropan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20618-92-2 |

Source

|

| Record name | 1-Chloro-3-hydroxypropan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.